1-[(3-fluorophenyl)methyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)-6-oxo-1,6-dihydropyridine-3-carboxamide
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Overview
Description
1-[(3-fluorophenyl)methyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)-6-oxo-1,6-dihydropyridine-3-carboxamide is a complex organic compound that features a unique combination of functional groups, including a fluorophenyl group, a thiadiazole ring, and a dihydropyridine core. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(3-fluorophenyl)methyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)-6-oxo-1,6-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the key intermediates, such as the 3-fluorophenylmethyl derivative and the 5-methyl-1,3,4-thiadiazole derivative. These intermediates are then subjected to a series of condensation and cyclization reactions under controlled conditions to form the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification using techniques like column chromatography or recrystallization.
Chemical Reactions Analysis
Types of Reactions
1-[(3-fluorophenyl)methyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)-6-oxo-1,6-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
1-[(3-fluorophenyl)methyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)-6-oxo-1,6-dihydropyridine-3-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[(3-fluorophenyl)methyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)-6-oxo-1,6-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-[(3-chlorophenyl)methyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)-6-oxo-1,6-dihydropyridine-3-carboxamide
- 1-[(3-bromophenyl)methyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)-6-oxo-1,6-dihydropyridine-3-carboxamide
Uniqueness
1-[(3-fluorophenyl)methyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)-6-oxo-1,6-dihydropyridine-3-carboxamide is unique due to the presence of the fluorophenyl group, which can impart distinct chemical and biological properties compared to its chloro and bromo analogs. The fluorine atom can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
1-[(3-fluorophenyl)methyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)-6-oxopyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FN4O2S/c1-10-19-20-16(24-10)18-15(23)12-5-6-14(22)21(9-12)8-11-3-2-4-13(17)7-11/h2-7,9H,8H2,1H3,(H,18,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIDXIRSNMYYDRR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)C2=CN(C(=O)C=C2)CC3=CC(=CC=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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